Bienvenue dans la boutique en ligne BenchChem!

SRI-29132

Parkinson's disease LRRK2 kinase G2019S mutation

SRI-29132 is the validated 'useful probe inhibitor' distinguished by its unique ATP-competitive binding mode, exquisitely high selectivity, and nanomolar potency against both WT and G2019S LRRK2. Its high brain permeability ensures reliable cellular and ex vivo data, avoiding the misleading results of generic LRRK2 inhibitors. This triazolopyridazine tool compound is the essential reference standard for reproducible Parkinson's research and next-gen inhibitor development, providing a clear benchmark for potency and selectivity in SAR campaigns.

Molecular Formula C18H21N5OS2
Molecular Weight 387.52
CAS No. 1482305-44-1
Cat. No. B610987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSRI-29132
CAS1482305-44-1
SynonymsTPZ11;  TPZ-11;  TPZ 11;  SRI29132;  SRI 29132;  SRI-29132
Molecular FormulaC18H21N5OS2
Molecular Weight387.52
Structural Identifiers
SMILESCCC(SC1=NN2C(C=C1)=NN=C2C3=CC=CS3)C(N4CCCCC4)=O
InChIInChI=1S/C18H21N5OS2/c1-2-13(18(24)22-10-4-3-5-11-22)26-16-9-8-15-19-20-17(23(15)21-16)14-7-6-12-25-14/h6-9,12-13H,2-5,10-11H2,1H3
InChIKeyIPCBRXKQIWRBBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SRI-29132 (CAS 1482305-44-1): A Highly Selective, Brain-Permeant LRRK2 Inhibitor for Parkinson's Disease Research


SRI-29132 (CAS 1482305-44-1) is a small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target for Parkinson's disease (PD) [1]. It belongs to a novel class of triazolopyridazine-based compounds and functions as a selective, ATP-competitive inhibitor. SRI-29132 was identified as a 'useful probe inhibitor' through high-throughput screening and optimization of a compound series known as 'TPZ' [2]. Its chemical structure is 1-(piperidin-1-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butan-1-one, with a molecular weight of 387.52 g/mol [3].

Why LRRK2 Inhibitors Are Not Interchangeable: The Critical Need for SRI-29132 in Neurodegeneration Research


LRRK2 is a large, multidomain protein with a unique kinase domain structure. Inhibitors developed for other kinases or even for LRRK2 but from different chemical series exhibit vastly different selectivity profiles, brain penetration, and metabolic stability. The ATP-binding pocket of LRRK2 has been shown to possess unique structural and functional properties, leading to significant differences in how various inhibitors interact with the target [1]. Consequently, generic substitution with another 'LRRK2 inhibitor' can yield misleading or non-translatable results in cellular and in vivo models of Parkinson's disease. SRI-29132's specific combination of high selectivity, brain permeability, and potent cellular activity cannot be assumed for other compounds, necessitating its use for rigorous, reproducible research.

Quantitative Differentiation of SRI-29132: Head-to-Head and Cross-Study Comparisons vs. Key LRRK2 Inhibitor Comparators


SRI-29132 Demonstrates Distinct Potency Profile Against WT and Mutant LRRK2 Compared to LRRK2-IN-1

SRI-29132 shows a 2-fold selectivity for the Parkinson's disease-linked G2019S mutant LRRK2 over wild-type (WT) LRRK2, with IC50 values of 75 nM and 146 nM, respectively, in cis-autophosphorylation assays . In contrast, the widely used comparator LRRK2-IN-1 exhibits a different potency profile, with IC50 values of 6 nM for G2019S and 13 nM for WT LRRK2 . While LRRK2-IN-1 is more potent, SRI-29132's 2-fold selectivity for the pathogenic mutant is a specific, quantifiable characteristic relevant for studies focusing on mutant LRRK2 biology.

Parkinson's disease LRRK2 kinase G2019S mutation

SRI-29132 is Distinctly Brain-Permeant in PAMPA Assays Compared to a Close Structural Analog

In a parallel artificial membrane permeation assay (PAMPA) used to predict blood-brain barrier (BBB) penetration, SRI-29132 (compound 11) exhibited 'substantially higher permeability values' compared to its close structural analog SRI-29451 (compound 10), a related compound from the same optimization series [1]. Both compounds demonstrated good predicted gut permeability, but the superior brain permeation of SRI-29132 was a key differentiator.

Blood-brain barrier CNS penetration Neuropharmacology

SRI-29132 Exhibits High Kinome Selectivity, a Critical Feature Not Shared by All LRRK2 Inhibitors

SRI-29132 was characterized as 'exquisitely selective for LRRK2 kinase activity' in a comprehensive kinase profiling panel representing the majority of the known kinome [1]. This high degree of selectivity is a defining feature that distinguishes it from earlier-generation LRRK2 inhibitors, such as staurosporine and sunitinib, which are known to have broad, non-selective kinase inhibition profiles [2].

Kinase selectivity Off-target effects Chemical probe

SRI-29132 Has a Defined and Limiting Metabolic Profile: Rapid First-Pass Metabolism

A critical and differentiating characteristic of SRI-29132 is its 'rapid first-pass metabolism', a property identified during its initial characterization [1]. This metabolic liability, attributed to its 6-thioether moiety, precludes its further development as a clinical candidate [2]. This is in stark contrast to later-generation LRRK2 inhibitors like MLi-2 and DNL201, which were specifically optimized for improved pharmacokinetic properties, including oral bioavailability [3]. The presence of this well-defined metabolic 'Achilles heel' is a key piece of information for researchers.

Pharmacokinetics Metabolic stability Drug discovery

Optimal Use Cases for SRI-29132: Where Its Specific Properties Deliver Maximum Scientific Value


In Vitro Validation of LRRK2-Dependent Phenotypes in Cellular Models of Parkinson's Disease

SRI-29132 is ideally suited for mechanistic studies in cultured cells, including primary neurons and macrophages. Its high selectivity ensures that observed effects (e.g., attenuation of pro-inflammatory responses in macrophages, rescue of neurite retraction in neurons [1]) can be confidently attributed to LRRK2 kinase inhibition, minimizing off-target confounding. Its high potency at nanomolar concentrations allows for precise dose-response studies. The compound's poor in vivo PK is irrelevant for these ex vivo applications.

Biochemical and Biophysical Characterization of the LRRK2 Kinase Domain

SRI-29132 is a valuable tool for in vitro kinase assays, particularly for studying the unique cis-autophosphorylation activity of LRRK2 [1]. Its well-characterized potency against both WT and G2019S LRRK2 makes it useful for comparing the biochemical properties of these isoforms. Furthermore, its high selectivity allows it to be used in complex protein mixtures (e.g., cell lysates) with less concern for background kinase inhibition.

Use as a Reference Inhibitor in LRRK2 Drug Discovery and Chemical Biology Programs

SRI-29132 serves as an excellent benchmark or 'reference compound' in the development of next-generation LRRK2 inhibitors. Its distinct profile—good potency, excellent brain permeability, high selectivity, but poor metabolic stability—provides a clear set of advantages and limitations. New compounds can be directly compared to SRI-29132 to demonstrate improvements in pharmacokinetic properties while maintaining or exceeding its potency and selectivity [1]. This makes it a standard comparator in SAR studies and screening cascades.

Acute Ex Vivo Brain Slice Electrophysiology and Pharmacology Studies

For experiments requiring acute, direct application of a compound to brain tissue, such as electrophysiological recordings or short-term pharmacological challenge in ex vivo brain slices, SRI-29132 is a strong candidate. Its high brain permeability in vitro translates to effective tissue penetration in these preparations. The compound can be dissolved and applied directly to the slice, bypassing the need for systemic administration and thereby circumventing the issue of rapid first-pass metabolism [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for SRI-29132

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.